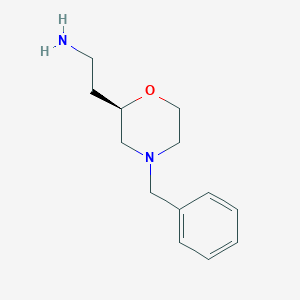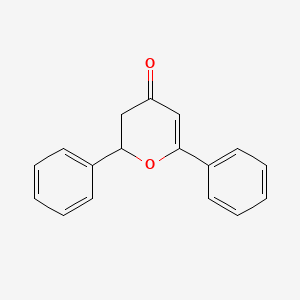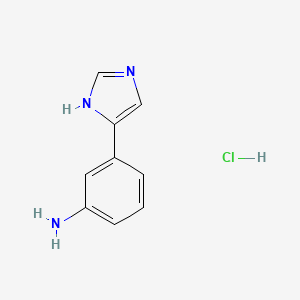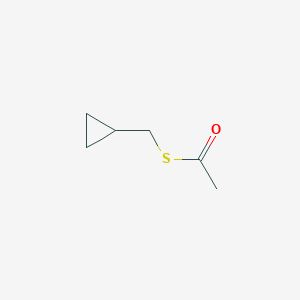
7,8-difluoro-4-methylisoquinolin-1(2H)-one
描述
7,8-difluoro-4-methylisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities.
作用机制
The mechanism of action of 7,8-difluoro-4-methylisoquinolin-1(2H)-one involves the inhibition of enzymes involved in the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration enhances their signaling activity, resulting in improved cognitive function and memory retention. Additionally, this compound has been reported to exhibit antioxidant activity, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the concentration of neurotransmitters such as acetylcholine, dopamine, and serotonin, resulting in improved cognitive function and memory retention. Additionally, this compound has been reported to exhibit antioxidant activity, which may further contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 7,8-difluoro-4-methylisoquinolin-1(2H)-one in lab experiments is its potent inhibitory activity against several enzymes, making it a potential candidate for the treatment of neurological disorders. Additionally, its synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which may limit its applicability in vivo.
未来方向
There are several future directions for the scientific research of 7,8-difluoro-4-methylisoquinolin-1(2H)-one. One potential direction is the development of more potent derivatives of this compound that exhibit improved inhibitory activity against enzymes involved in the regulation of neurotransmitters. Additionally, the neuroprotective effects of this compound warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential toxicity of this compound should be further explored to determine its safety profile for in vivo applications.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. This compound exhibits potent inhibitory activity against several enzymes involved in the regulation of neurotransmitters, making it a potential candidate for the treatment of neurological disorders. Additionally, its neuroprotective effects warrant further investigation, particularly in the context of neurodegenerative diseases. Overall, this compound represents a promising avenue for the development of novel therapeutics for neurological disorders.
科学研究应用
7,8-difluoro-4-methylisoquinolin-1(2H)-one has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, making them potential targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
7,8-difluoro-4-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-4-13-10(14)8-6(5)2-3-7(11)9(8)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPTVJYTLLGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C2=C1C=CC(=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676954 | |
| Record name | 7,8-Difluoro-4-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269294-33-8 | |
| Record name | 1(2H)-Isoquinolinone, 7,8-difluoro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269294-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Difluoro-4-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B3228741.png)
![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)



![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3228774.png)


![2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3228797.png)
![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B3228802.png)



